Cyanine7.5 tetrazine is a specialized chemical compound that combines the properties of a tetrazine moiety with the optical characteristics of the Cyanine7.5 fluorophore. This compound is notable for its application in bioorthogonal chemistry, particularly in the context of labeling and imaging biological systems. The tetrazine component allows for rapid and selective reactions with strained alkenes, such as trans-cyclooctene, through inverse electron-demand Diels–Alder reactions, making it a valuable tool in chemical biology and bioconjugation applications .
Cyanine7.5 tetrazine participates primarily in bioorthogonal reactions, specifically the inverse electron-demand Diels–Alder reaction. This reaction occurs between the tetrazine and dienophiles, such as trans-cyclooctene, leading to the formation of stable conjugates. The reaction is characterized by its rapid kinetics, which facilitates effective labeling even at low concentrations typically found in vivo . The efficiency of this reaction makes Cyanine7.5 tetrazine particularly useful for real-time imaging and tracking of biomolecules within living organisms.
The biological activity of Cyanine7.5 tetrazine is largely attributed to its ability to form stable conjugates with biomolecules through bioorthogonal chemistry. This property enables researchers to visualize and track biological processes in real time without interfering with native cellular functions. The near-infrared fluorescence emitted by Cyanine7.5 allows for deep tissue penetration, making it suitable for in vivo imaging applications . Additionally, studies have shown that compounds like Cyanine7.5 tetrazine can be utilized in targeted drug delivery systems due to their selective binding capabilities.
Cyanine7.5 tetrazine can be synthesized through various methods that incorporate both the cyanine dye and the tetrazine moiety. One common approach involves starting from Cyanine7.5 carboxylic acid, which can be activated and then reacted with a suitable tetrazine precursor under controlled conditions to yield Cyanine7.5 tetrazine . The synthesis typically requires careful optimization of reaction conditions to achieve high yields and purity.
Cyanine7.5 tetrazine has several significant applications:
Interaction studies involving Cyanine7.5 tetrazine focus on its reactivity with various dienophiles and biomolecules. These studies often assess the kinetics of the Diels–Alder reaction and the stability of the resulting conjugates under physiological conditions. Research has demonstrated that the rapid reaction rates enable effective labeling without significant background noise, enhancing imaging clarity . Additionally, investigations into how these conjugates behave within biological systems provide insights into their potential therapeutic applications.
Cyanine7.5 tetrazine belongs to a class of compounds known as cyanines and tetrazines, which are utilized extensively in fluorescence-based applications. Below is a comparison with other similar compounds:
| Compound Name | Structure Type | Key Features | Unique Aspects |
|---|---|---|---|
| Cyanine3.5 Tetrazine | Cyanine + Tetrazine | Fluorescence in visible range | Lower tissue penetration compared to Cyanine7.5 |
| Cyanine5 Tetrazine | Cyanine + Tetrazine | Strong fluorescence; used for cellular imaging | More photostable but less versatile than Cyanine7.5 |
| Cy7-Azide | Azide + Cyanine | Used in click chemistry | Requires copper catalysis; less direct than tetrazines |
| Cy3-Tetrazine | Cyanine + Tetrazine | Emission around 570 nm | Limited by shorter wavelength emissions |
Cyanine7.5 tetrazine stands out due to its near-infrared emission properties, enabling deeper tissue imaging compared to other fluorophores while maintaining rapid reaction kinetics typical of tetrazines .
Through-bond energy transfer represents a highly efficient fluorescence quenching mechanism in cyanine-tetrazine systems [1]. In this process, the cyanine fluorophore serves as an energy donor while the tetrazine moiety functions as an energy acceptor [2]. The TBET mechanism is characterized by the use of a rigid conjugated spacer that connects the main fluorophore to tetrazine with an orthogonal configuration, dramatically enhancing energy transfer efficiency compared to other transfer mechanisms [3] [4].
| Parameter | Value | Reference |
|---|---|---|
| Energy Transfer Efficiency | Highly enhanced via rigid conjugation | [1] |
| Fluorescence Enhancement | Up to 1600-fold post-ligation | [1] |
| Spatial Configuration | Orthogonal arrangement | [4] |
| Quantum Efficiency | Enhanced by parallel dipole alignment | [3] |
The mechanism involves energy absorbed by the cyanine core being transferred to the tetrazine through the conjugated bridge, resulting in non-radiative decay and fluorescence quenching [1] [2]. Upon bioorthogonal labeling reaction with cyclooctyne-tagged proteins, the quenching effect ceases and fluorescence is restored [2]. This process demonstrates remarkable efficiency, with some BODIPY-derived tetrazine-isolated labels achieving fluorescence enhancement ratios reaching up to 1600-fold following inverse electron demand Diels-Alder reactions [4].
The effectiveness of TBET is critically dependent on the structural design of the conjugated spacer. Rigid benzene spacers have proven particularly effective, as they minimize vibrational losses typically associated with flexible linkers while optimizing the orientation of transition dipoles between the donor and acceptor [4]. The parallel alignment of emission and absorption dipoles significantly enhances the energy transfer process, distinguishing TBET from Förster resonance energy transfer and Dexter energy transfer mechanisms [3] [4].
Torsion-induced disaggregation represents a unique fluorogenic mechanism discovered in near-infrared cyanine-tetrazine systems [5] [6]. Unlike conventional tetrazine quenching mechanisms, TIDA operates through structural perturbation rather than direct energy or electron transfer processes [5].
| Structural Parameter | CyP7 (Control) | CyP7T (Pre-ligation) | CyP7TT (Post-ligation) |
|---|---|---|---|
| Torsion Angle | 0.009° | 33.149° | 44.354° |
| Conformation | Planar | S-trans | S-cis |
| Fluorescence Loss at 4 μM | 71% | 38% | Nearly 0% |
| Binding Energy | -10.1558 kcal/mol | -2.0121 kcal/mol | -1.8647 kcal/mol |
The mechanism involves the introduction of a tetrazine moiety at the meso-position of the heptamethine chain, which upon bioorthogonal ligation with trans-cyclooctene causes significant conformational changes [5] [6]. Density functional theory calculations reveal that the cyanine undergoes a transition from an S-trans to S-cis conformation, accompanied by an increase in torsion angle from 33.149° to 44.354° [5]. This structural perturbation disrupts π-π stacking interactions between fluorophore molecules, leading to disaggregation and subsequent fluorescence enhancement [5] [7].
Nuclear magnetic resonance studies confirm the conformational transformation, with 2D ROESY NMR analysis demonstrating strong nuclear Overhauser effects between methyl protons and specific aromatic protons, indicating the formation of an unsymmetrical S-cis conformer [5]. The fluorescence enhancement achieved through TIDA reaches 2.5-fold at concentrations up to 8 μM, with CyP7TT showing almost no fluorescence loss even at 4 μM concentration [5].
Molecular dynamics simulations provide additional evidence for the disaggregation process, showing reduced binding energies and increased coordination distances following bioorthogonal ligation [5]. The spatial distribution functions reveal minimal aggregation formation in the post-ligation state, confirming the effectiveness of the TIDA mechanism in preventing concentration-dependent quenching [5].
Charge transfer mechanisms play a crucial role in fluorescence modulation within cyanine-tetrazine systems operating in the near-infrared region [3] [4]. Two distinct charge transfer pathways have been identified: photoinduced electron transfer and photoinduced charge centralization [4].
In photoinduced electron transfer systems, the cyanine fluorophore functions as an electron donor while tetrazine serves as an electron acceptor [4]. The efficiency of this process is strongly influenced by the electronic energy difference between the lowest unoccupied molecular orbitals of the fluorophore and tetrazine moieties [4]. Systems with minimal energy differences demonstrate more effective electron transfer quenching, with some achieving fluorescence enhancement ratios exceeding 1000-fold upon tetrazine removal [4].
| Mechanism | Energy Gap (ΔEL) | Charge Transfer Distance | Enhancement Factor |
|---|---|---|---|
| Effective PET | 0.171 eV | 5.692 Å | 1079-fold |
| Ineffective PET | 0.692 eV | 7.157 Å | 7-fold |
| PCC System | Variable | Overlapping distributions | 2.5-fold |
Photoinduced charge centralization represents a distinct mechanism where tetrazine is directly fused with the fluorophore, creating a unified π-conjugation system [4]. Unlike conventional electron transfer, charge centralization involves charge transfer from the entire conjugated label to the tetrazine component, forming a dark charge centralization state with considerable spatial overlap between hole and electron distributions [4].
The fluorescence recovery process is initiated when bioorthogonal reactions eliminate the tetrazine-induced dark states, whether through electron transfer or charge centralization pathways [4]. In both mechanisms, the removal of the tetrazine acceptor blocks the charge separation pathway, allowing the fluorophore to return to its emissive state and resulting in significant fluorescence enhancement [4].